molecular formula C31H30N2O6 B2973490 N-(4-{[4-(3,5-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE CAS No. 312749-01-2

N-(4-{[4-(3,5-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE

Cat. No.: B2973490
CAS No.: 312749-01-2
M. Wt: 526.589
InChI Key: JQTAUFOEUUOQIE-UHFFFAOYSA-N
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Description

N-(4-{[4-(3,5-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and benzamido linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(3,5-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzylamine to form the amide linkage. The final step involves the coupling of this intermediate with 4-(3,5-dimethoxybenzamido)benzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(3,5-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amide groups can produce corresponding amines.

Scientific Research Applications

N-(4-{[4-(3,5-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{[4-(3,5-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the compound’s multiple functional groups, which can form hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[4-(3,5-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE: This compound is unique due to its specific arrangement of methoxy and benzamido groups.

    This compound: Similar compounds include those with variations in the position or number of methoxy groups, such as N-(4-{[4-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE.

Properties

IUPAC Name

N-[4-[[4-[(3,5-dimethoxybenzoyl)amino]phenyl]methyl]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O6/c1-36-26-14-22(15-27(18-26)37-2)30(34)32-24-9-5-20(6-10-24)13-21-7-11-25(12-8-21)33-31(35)23-16-28(38-3)19-29(17-23)39-4/h5-12,14-19H,13H2,1-4H3,(H,32,34)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTAUFOEUUOQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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